![molecular formula C8H7N3O2 B1272436 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile CAS No. 25855-27-0](/img/structure/B1272436.png)
1-Allyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile
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Description
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic addition reactions of aromatic aldehydes with free heterocyclic amino groups . Hydrolysis steps are also common, sometimes necessitating further reactions such as reductive amination .Molecular Structure Analysis
The molecular formula of 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is C8H7N3O2 . The structure includes a 5-membered ring composed of one nitrogen, two carbon, and two oxygen atoms.Chemical Reactions Analysis
The main force responsible for the forward reaction in similar compounds is the presence of certain groups, such as the nitroso group at the C-5 position on uracil scaffold, which drives the formation of formidable range products .Scientific Research Applications
Proteomics Research
1-Allyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile: is utilized in proteomics research due to its potential in modifying proteins for analysis. Its unique structure allows it to interact with amino acids and proteins, which can be useful for labeling or altering proteins to study their function, interactions, and structure .
Anti-Cancer Agent Development
This compound has been identified as a precursor in the synthesis of novel anti-cancer agents. Researchers have explored its use in designing drugs that target specific pathways involved in cancer cell proliferation . The compound’s ability to integrate into larger, biologically active molecules makes it a valuable tool in medicinal chemistry.
properties
IUPAC Name |
2,4-dioxo-1-prop-2-enylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-2-3-11-5-6(4-9)7(12)10-8(11)13/h2,5H,1,3H2,(H,10,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDJFWOEFJOJMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C(=O)NC1=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377072 |
Source
|
Record name | 2,4-Dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile | |
CAS RN |
25855-27-0 |
Source
|
Record name | 2,4-Dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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